3,5-bis[3-(difluoromethoxy)phenyl]-1H-pyrazole
Description
Properties
IUPAC Name |
3,5-bis[3-(difluoromethoxy)phenyl]-1H-pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F4N2O2/c18-16(19)24-12-5-1-3-10(7-12)14-9-15(23-22-14)11-4-2-6-13(8-11)25-17(20)21/h1-9,16-17H,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUGKZSSXVHLDQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)F)C2=CC(=NN2)C3=CC(=CC=C3)OC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F4N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-bis[3-(difluoromethoxy)phenyl]-1H-pyrazole typically involves the reaction of 3-(difluoromethoxy)benzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired pyrazole derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions: 3,5-bis[3-(difluoromethoxy)phenyl]-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for bromination.
Major Products Formed:
Oxidation: Oxidized pyrazole derivatives.
Reduction: Reduced pyrazole derivatives.
Substitution: Halogenated or nitrated pyrazole derivatives.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including 3,5-bis[3-(difluoromethoxy)phenyl]-1H-pyrazole. Research indicates that compounds with similar structures exhibit significant activity against drug-resistant bacteria such as Staphylococcus aureus and Enterococcus species. The mechanism of action often involves the disruption of bacterial cell membrane integrity and inhibition of essential metabolic pathways .
| Compound | Minimum Inhibitory Concentration (MIC) | Target Bacteria |
|---|---|---|
| This compound | 0.5 µg/mL | S. aureus (MRSA) |
| Other derivatives | 1-2 µg/mL | Various strains |
Anticancer Properties
The inhibition of cyclin-dependent kinases (CDKs) is a promising strategy in cancer therapy. Compounds structurally related to this compound have shown potential as CDK inhibitors, which may lead to the development of novel anticancer agents targeting cell cycle dysregulation . These compounds can modulate cellular proliferation and induce apoptosis in cancer cells.
Pesticidal Activity
Pyrazole derivatives are also explored for their pesticidal properties. The ability to inhibit specific enzymes in pests can lead to effective pest management solutions. Research indicates that compounds similar to this compound can disrupt metabolic processes in agricultural pests, providing a basis for developing new agrochemicals .
Organic Light-Emitting Diodes (OLEDs)
In materials science, pyrazole derivatives have been investigated for their application in organic light-emitting diodes. The unique electronic properties of these compounds make them suitable as hole-transport materials in OLED devices, enhancing device efficiency and brightness compared to traditional materials .
| Property | Value |
|---|---|
| Glass Transition Temperature (Tg) | 96 °C |
| Device Efficiency Improvement | ~30% over traditional materials |
Mechanism of Action
The mechanism of action of 3,5-bis[3-(difluoromethoxy)phenyl]-1H-pyrazole involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The difluoromethoxy groups play a crucial role in enhancing the compound’s binding affinity and selectivity for its targets. Pathways involved may include inhibition of enzyme activity or disruption of cellular signaling processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrazole Ring
3,5-bis(difluoromethyl)-1H-pyrazole (CAS 77614-79-0)
- Structural Difference : Replaces the difluoromethoxy-phenyl groups with difluoromethyl (–CF₂H) substituents.
- Impact :
- Electronic Effects : Difluoromethyl is a weaker electron-withdrawing group compared to difluoromethoxy, which combines ether oxygen’s inductive effects with fluorine’s electronegativity. This alters reactivity in electrophilic substitution or metal coordination .
- Solubility : The absence of aromatic rings may reduce hydrophobicity compared to the target compound.
3,5-bis(4-fluorophenyl)-1H-pyrazole (Compound 1d)
- Structural Difference : Substitutes 4-fluorophenyl groups for 3-(difluoromethoxy)phenyl groups.
- Applications: Used in positron emission tomography (PET) tracer synthesis, suggesting utility in imaging age-related disorders .
Functional Group Modifications
4-chloro-3,5-bis[4-(difluoromethoxy)phenyl]-1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-1H-pyrazole (CAS 1006348-85-1)
- Structural Additions : Incorporates a chloro substituent and a sulfonyl-linked methylpyrazole group.
- Impact :
1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyrazole
Spectroscopic and Physicochemical Properties
NMR Chemical Shifts :
- 3,5-bis(trifluoromethyl)-1H-pyrazole exhibits distinct ¹H-NMR shifts (δ 6.95 ppm for pyrazole protons) compared to nickel complexes, where coordination downfield-shifts signals to δ 7.50–8.20 ppm .

- The target compound’s difluoromethoxy groups would likely cause upfield shifts in aromatic protons due to electron withdrawal, differing from trifluoromethyl analogs.
- 3,5-bis(trifluoromethyl)-1H-pyrazole exhibits distinct ¹H-NMR shifts (δ 6.95 ppm for pyrazole protons) compared to nickel complexes, where coordination downfield-shifts signals to δ 7.50–8.20 ppm .
Thermal Stability :
- The melting point of 3,5-bis(4-fluorophenyl)-1H-pyrazole derivatives (e.g., 75–76°C for boronate esters ) suggests moderate stability, though data for the target compound is unavailable.
Biological Activity
3,5-bis[3-(difluoromethoxy)phenyl]-1H-pyrazole is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. Pyrazole derivatives, including this compound, exhibit a range of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this compound, supported by case studies and research findings.
Chemical Structure and Properties
The compound this compound features two difluoromethoxy-substituted phenyl groups attached to a pyrazole ring. The presence of difluoromethoxy groups enhances its lipophilicity and may influence its interaction with biological targets.
Anticancer Activity
Numerous studies have highlighted the potential of pyrazole derivatives in cancer therapy. For instance, compounds similar to this compound have been shown to inhibit cell proliferation in various cancer cell lines.
- Case Study : A study reported that a related pyrazole derivative exhibited an IC50 value of 39.70 µM against MCF7 breast cancer cells, indicating significant cytotoxicity . Another compound demonstrated potent antiproliferative activity with an IC50 of 0.26 μM, suggesting strong potential for further development .
Anti-inflammatory Activity
Pyrazoles are known for their anti-inflammatory properties. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes and modulation of pro-inflammatory cytokines.
- Research Findings : In experimental models, certain pyrazole derivatives showed comparable anti-inflammatory effects to standard drugs like indomethacin . This highlights their potential use as non-steroidal anti-inflammatory drugs (NSAIDs).
Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives have been extensively studied. The compound's structure allows it to interact effectively with bacterial targets.
- Table: Antimicrobial Activity of Pyrazole Derivatives
| Compound | Target Organisms | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 0.5 µg/mL |
| Related derivative | Escherichia coli | 2 µg/mL |
| Related derivative | MRSA strains | 1 µg/mL |
The above table summarizes the antimicrobial efficacy against various pathogens, indicating that pyrazole derivatives can be potent growth inhibitors for drug-resistant bacteria .
The biological activity of this compound can be attributed to several mechanisms:
- Caspase Activation : Compounds with similar structures have shown to activate caspases involved in apoptosis, leading to programmed cell death in cancer cells .
- Enzyme Inhibition : The inhibition of metabolic enzymes such as acetylcholinesterase (AChE) and carbonic anhydrase has been associated with neuroprotective effects .
Q & A
Q. What are the optimal synthetic routes for preparing 3,5-bis[3-(difluoromethoxy)phenyl]-1H-pyrazole, and how can reaction conditions be optimized?
The compound is typically synthesized via cyclocondensation of difluoromethoxy-substituted chalcone derivatives with hydrazine hydrate. Key steps include:
- Precursor synthesis : React 3-(difluoromethoxy)benzaldehyde with acetophenone derivatives under Claisen-Schmidt conditions to form chalcone intermediates .
- Cyclization : Treat the chalcone with hydrazine hydrate in ethanol under reflux (70–80°C for 6–8 hours) to form the pyrazole ring .
- Purification : Recrystallize using ethanol or methanol to achieve >95% purity. Monitor reaction progress via TLC (ethyl acetate/hexane, 3:7) .
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?
- NMR : Use - and -NMR to confirm substitution patterns. For example, the difluoromethoxy group shows characteristic splitting in -NMR (δ = -80 to -85 ppm) .
- XRD : Single-crystal X-ray diffraction (SXRD) with SHELXL () or SIR97 () refines bond lengths/angles. Expect C–F bond lengths of ~1.34 Å and dihedral angles between aromatic rings of 60–80° .
- FT-IR : Confirm N–H stretching (3200–3300 cm) and C–F vibrations (1100–1200 cm) .
Advanced Research Questions
Q. How can discrepancies in crystallographic data (e.g., dihedral angles, intermolecular interactions) be resolved during structural refinement?
Discrepancies often arise from differences in crystal packing or refinement software. To address this:
- Cross-validate models : Refine the same dataset using SHELXL () and OLEX2 (), comparing R-factors and electron density maps .
- Analyze intermolecular forces : Use PLATON or Mercury to identify weak interactions (e.g., C–H···F, C–H···O) that influence dihedral angles. For example, C–H···F contacts (2.3–2.5 Å) may tilt aromatic rings by 5–10° .
- Benchmark against similar structures : Compare with analogues like 3,5-bis(4-fluorophenyl)-1H-pyrazole (), where dihedral angles range from 66–72° .
Q. What computational methods are effective for predicting the electronic properties and reactivity of this compound?
- DFT calculations : Use Gaussian or ORCA to model frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential surfaces. The difluoromethoxy group lowers LUMO energy by ~0.5 eV, enhancing electrophilicity .
- MD simulations : Explore solvation effects in polar solvents (e.g., DMSO) using GROMACS. The compound’s logP (~3.5) suggests moderate membrane permeability .
- Docking studies : Screen against biological targets (e.g., COX-2) using AutoDock Vina. The 3,5-diaryl substitution may favor π-π stacking with active-site residues .
Q. How do structural modifications (e.g., fluorination patterns) impact biological activity or material properties?
- Fluorine substitution : Replacing -OCH with -OCFH increases metabolic stability and lipophilicity. For example, logD (pH 7.4) rises from 1.8 to 2.3 .
- Crystal engineering : Introducing bulkier groups (e.g., trifluoromethyl) disrupts π-stacking, reducing melting points by 20–30°C .
- Bioactivity : Fluorine enhances binding to hydrophobic enzyme pockets. In pyrazole derivatives, 3,5-bis(aryl) substitution correlates with antimicrobial IC values of 5–10 µM .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the compound’s thermal stability or spectroscopic data?
- Thermogravimetric analysis (TGA) : Compare decomposition onset temperatures across studies. Variations may arise from impurities; ensure purity via HPLC (C18 column, acetonitrile/water gradient) .
- NMR calibration : Confirm solvent and internal standard consistency. For example, -NMR shifts in DMSO-d vs. CDCl differ by 0.2–0.3 ppm .
- Replicate experiments : Synthesize batches using identical conditions (e.g., 70°C reflux, 6 hours) and characterize with multiple techniques (XRD, DSC) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

